
Cromoglicate sodium hydrate
Overview
Description
Cromoglicate sodium hydrate, also known as cromolyn sodium, is a synthetic compound traditionally described as a mast cell stabilizer. It is commonly marketed as the sodium salt of cromoglicic acid. This compound prevents the release of inflammatory chemicals such as histamine from mast cells, making it a significant breakthrough in the management of asthma and other allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cromoglicate sodium hydrate is synthesized through a multi-step process involving the reaction of 5,5′-(2-hydroxypropane-1,3-diyl)bis(oxy)bis(4-oxo-4H-chromene-2-carboxylic acid) with sodium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The compound is often produced in aqueous solutions and then crystallized to obtain the hydrate form. The production process also includes steps to ensure the removal of impurities and the stabilization of the final product .
Chemical Reactions Analysis
Types of Reactions: Cromoglicate sodium hydrate primarily undergoes substitution reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: The compound reacts with strong bases such as sodium hydroxide and potassium hydroxide. It is stable under acidic conditions but can hydrolyze in the presence of strong acids.
Major Products Formed: The primary product formed from the reactions of this compound is its sodium salt form. Other products may include various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Cromoglicate sodium hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of chromone derivatives and their chemical properties.
Biology: The compound is utilized in research on mast cell stabilization and the inhibition of histamine release.
Medicine: this compound is extensively used in the treatment of asthma, allergic rhinitis, and conjunctivitis. It is also being investigated for its potential in treating other inflammatory conditions.
Mechanism of Action
Cromoglicate sodium hydrate exerts its effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. It also reduces the release of inflammatory leukotrienes and may act by inhibiting calcium influx into the cells. The molecular targets include mast cell receptors and pathways involved in the allergic response .
Comparison with Similar Compounds
Nedocromil Sodium: Another mast cell stabilizer with similar applications in asthma and allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis.
Beclomethasone Dipropionate: A corticosteroid used for its anti-inflammatory properties in asthma treatment.
Uniqueness: Cromoglicate sodium hydrate is unique in its ability to prevent both immediate and late-phase allergic reactions. Unlike corticosteroids, it does not have significant side effects and is suitable for long-term use. Its effectiveness in stabilizing mast cells without the need for steroids makes it a valuable option in the management of allergic conditions .
Properties
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNSAEWXFZZBTC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Na2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


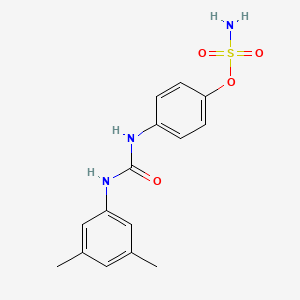

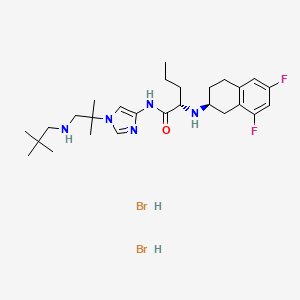


![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)
![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)
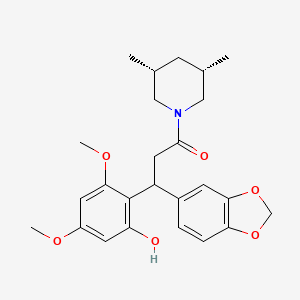
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)
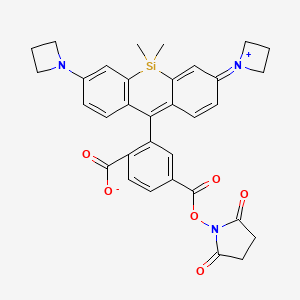
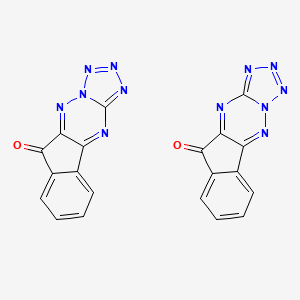
![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)


